molecular formula C7H6N4O B13131336 1H-pyrazolo[3,4-b]pyridine-5-carboxamide

1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B13131336
M. Wt: 162.15 g/mol
InChI Key: XDMGVODAJPPESG-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in pharmaceutical research due to its close similarity to purine bases, which allows it to interact effectively with a variety of biological targets . Researchers utilize this and related analogues to develop novel therapeutic agents, with documented activities including potent antitumor and antileukemic effects . Studies have shown that pyrazolo[3,4-b]pyridine-based compounds can exert their effects through mechanisms such as the inhibition of key kinases, including cyclin-dependent kinase 2 (CDK2) and Abl kinase , which are critical in cell cycle progression and certain cancers . Furthermore, this chemotype has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a prominent family of tyrosine kinase targets in oncology . The carboxamide functional group at the 5-position offers a versatile handle for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)4-1-5-3-10-11-7(5)9-2-4/h1-3H,(H2,8,12)(H,9,10,11)

InChI Key

XDMGVODAJPPESG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC=C1C(=O)N

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridine 5 Carboxamide and Its Derivatives

Strategies for Constructing the 1H-Pyrazolo[3,4-b]pyridine Core

The assembly of the 1H-pyrazolo[3,4-b]pyridine nucleus is a versatile process with multiple synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The two primary retrosynthetic disconnections involve either the formation of the pyridine (B92270) ring from a pyrazole (B372694) precursor or the annelation of a pyrazole ring onto a pyridine backbone. nih.gov

Pyridine Ring Formation on Existing Pyrazole Moieties

A predominant and widely employed strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the construction of the pyridine ring onto a pre-existing pyrazole. chemicalbook.com This approach typically utilizes 5-aminopyrazole derivatives as key building blocks, which act as dinucleophiles that react with various 1,3-dielectrophiles to form the fused pyridine ring.

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classical and effective method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core. chemicalbook.com This cyclocondensation reaction proceeds by the nucleophilic attack of the 5-amino group of the pyrazole on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused pyridine ring.

The regioselectivity of this reaction is a crucial aspect, especially when unsymmetrical 1,3-dicarbonyl compounds are used. The outcome is governed by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the trifluoromethyl group reacts first, leading to a specific regioisomer. chemicalbook.com If the electrophilicity of the carbonyls is similar, a mixture of regioisomers can be expected. chemicalbook.com

Starting MaterialsReaction ConditionsProduct(s)Ref
5-Aminopyrazole and 1,3-Dicarbonyl CompoundVaries1H-Pyrazolo[3,4-b]pyridine derivative chemicalbook.com
5-Aminopyrazole and 1,1,1-Trifluoropentane-2,4-dioneVariesRegioisomeric 1H-Pyrazolo[3,4-b]pyridine with CF3 at the R4 position chemicalbook.com

The Gould-Jacobs reaction offers another pathway to the 1H-pyrazolo[3,4-b]pyridine system, starting from 5-aminopyrazoles. This reaction typically involves the condensation of a 5-aminopyrazole with a diethyl ethoxymethylenemalonate derivative, followed by a thermal cyclization. chemicalbook.com The initial condensation forms an intermediate which then undergoes an intramolecular cyclization to yield a 4-hydroxypyrazolo[3,4-b]pyridine derivative. This can be subsequently converted to other derivatives, such as 4-chloro analogs, by treatment with reagents like phosphorus oxychloride. chemicalbook.com

The mechanism involves the nucleophilic attack of the amino group of the pyrazole on the ethoxymethylenemalonate, followed by the elimination of ethanol. The subsequent thermal cyclization leads to the formation of the pyridine ring. This method is particularly useful for introducing a substituent at the 4-position of the pyrazolopyridine core.

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides a direct route to 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which can be subsequently aromatized to the corresponding 1H-pyrazolo[3,4-b]pyridines. The reaction is believed to proceed via a Michael addition of the C4 position of the pyrazole to the β-carbon of the unsaturated ketone, followed by an intramolecular condensation of the 5-amino group with the carbonyl group and subsequent dehydration. chemicalbook.com The final aromatization step can occur spontaneously or be facilitated by an oxidizing agent.

This method allows for the introduction of a variety of substituents on the pyridine ring, depending on the structure of the starting α,β-unsaturated ketone.

Pyrazole Ring Formation on Pre-existing Pyridine Moieties

An alternative and also viable strategy for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine ring. chemicalbook.comnih.gov This approach typically starts with a pyridine derivative bearing reactive functional groups at the 2 and 3 positions, which can undergo cyclization with a hydrazine (B178648) derivative to form the fused pyrazole ring.

A common starting material for this strategy is a 2-chloropyridine (B119429) substituted at the 3-position with an electrophilic group such as a cyano, aldehyde, ketone, or ester. chemicalbook.com The reaction with hydrazine or a substituted hydrazine proceeds via a nucleophilic substitution of the chloro group, followed by an intramolecular cyclization where the hydrazine nitrogen attacks the electrophilic group at the 3-position. For example, 2-chloro-3-cyanopyridine (B134404) reacts with hydrazine to form 3-amino-1H-pyrazolo[3,4-b]pyridine. nih.gov Similarly, 2-chloro-3-formylpyridine can be cyclized with hydroxylamine (B1172632) hydrochloride in the presence of a base to yield 1H-pyrazolo[3,4-b]pyridine. google.com

Pyridine PrecursorReagentProductRef
2-Chloro-3-cyanopyridineHydrazine3-Amino-1H-pyrazolo[3,4-b]pyridine nih.gov
2-Chloro-3-formylpyridineHydroxylamine hydrochloride1H-Pyrazolo[3,4-b]pyridine google.com
2-Hydrazinopyridine-3-carbonitrileVaries3-Amino-1H-pyrazolo[3,4-b]pyridine
2-Chloro-3-ethoxycarbonylpyridineHydrazine3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine

Targeted Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide

The synthesis of the specific target molecule, this compound, often involves the initial construction of the core heterocyclic system with a suitable functional group at the C5 position, which can then be converted to the desired carboxamide. The prevalence of amide groups at the C5 position in biologically active pyrazolopyridines suggests that this is a common synthetic objective. chemistrysteps.com

Two primary strategies for introducing the 5-carboxamide group are the conversion of a 5-cyano derivative or the amidation of a 5-carboxylic acid or its ester.

Route 1: From a 5-Cyano Precursor

A common approach involves the synthesis of a 5-cyano-1H-pyrazolo[3,4-b]pyridine intermediate. This can be achieved through various cyclization strategies where one of the reactants contains a cyano group that becomes the C5-substituent. For instance, a patent describes the synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridine. rsc.org The cyano group can then be hydrolyzed to the corresponding carboxamide. This hydrolysis can be performed under either acidic or basic conditions. prepchem.com Partial hydrolysis to the amide is often achievable under controlled conditions, while more vigorous conditions can lead to the full hydrolysis to the carboxylic acid.

Route 2: From a 5-Carboxylic Acid or Ester Precursor

Alternatively, the synthesis can proceed through a 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid or its ester. Several methods have been reported for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. The carboxylic acid can then be converted to the carboxamide through standard amidation procedures. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent (e.g., HATU, HOBt/EDC), followed by reaction with ammonia (B1221849) or an ammonia source.

Similarly, a 5-ethoxycarbonyl group can be directly converted to the carboxamide by aminolysis, which involves heating the ester with ammonia or an appropriate amine.

PrecursorReagent(s)Product
5-Cyano-1H-pyrazolo[3,4-b]pyridineH2O, acid or baseThis compound
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid1. SOCl2 or coupling agent (e.g., HATU) 2. NH3This compound
Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylateNH3, heatThis compound

Multi-step Reaction Sequences for Carboxamide Derivatization

Multi-step syntheses offer a versatile and controlled approach to introduce the carboxamide functionality onto a pre-formed or concurrently forming pyrazolo[3,4-b]pyridine ring system. These methods often involve the initial synthesis of a pyrazolo[3,4-b]pyridine intermediate, followed by functional group manipulations to install the desired carboxamide group.

A common strategy begins with the cyclization of 5-aminopyrazoles with suitable precursors to form the bicyclic core. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or their equivalents can yield the pyrazolo[3,4-b]pyridine ring. nih.gov Subsequent steps can then be employed to introduce and modify a substituent at the 5-position to generate the carboxamide.

Another multi-step approach involves building the pyrazole ring onto a pre-existing, functionalized pyridine ring. This can be achieved through reactions such as the copper- and palladium-promoted cyclization of 2-chloro-3-cyanopyridine with hydrazines. The resulting 3-amino-1H-pyrazolo[3,4-b]pyridines can then undergo further transformations to introduce the 5-carboxamide group.

The following table summarizes representative multi-step reaction sequences leading to 1H-pyrazolo[3,4-b]pyridine derivatives which can be precursors to or can be converted to 5-carboxamides.

Starting MaterialsKey IntermediatesFinal Product TypeKey Reactions
5-Aminopyrazole, α,β-Unsaturated KetoneSubstituted 1H-Pyrazolo[3,4-b]pyridineFunctionalized 1H-Pyrazolo[3,4-b]pyridinesCyclocondensation, Oxidation
2-Chloro-3-cyanopyridine, Hydrazine3-Amino-1H-pyrazolo[3,4-b]pyridineAminated 1H-Pyrazolo[3,4-b]pyridinesCopper-catalyzed Cyclization

One-Pot Multicomponent Reactions for Substituted Pyrazolo[3,4-b]pyridine-5-carboxamides

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like substituted pyrazolo[3,4-b]pyridine-5-carboxamides from simple and readily available starting materials in a single synthetic operation. researchgate.net These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

A notable example is the one-pot, four-component reaction of an aliphatic or aromatic amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.netcapes.gov.br This reaction proceeds under mild conditions at ambient temperature to afford fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives in good yields. researchgate.netcapes.gov.br

Another efficient MCR involves the reaction of 5-aminopyrazoles, an aldehyde, and a carbonyl compound bearing an α-hydrogen. This three-component reaction leads to the in-situ formation of an α,β-unsaturated intermediate, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and oxidation to yield the 1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov

The table below highlights key one-pot multicomponent reactions for the synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carboxamides.

ComponentsCatalyst/ConditionsProductYield
Amine, Diketene, Aromatic Aldehyde, 1,3-Diphenyl-1H-pyrazol-5-aminep-Toluenesulfonic acid, Ambient temperatureFully substituted pyrazolo[3,4-b]pyridine-5-carboxamidesGood
5-Aminopyrazole, Aldehyde, Carbonyl compoundVarious catalysts, Elevated temperatureSubstituted 1H-Pyrazolo[3,4-b]pyridinesHigh

Functionalization and Derivatization Approaches of the this compound Scaffold

Further diversification of the this compound scaffold can be achieved through various functionalization and derivatization reactions, allowing for the exploration of structure-activity relationships.

Nucleophilic Substitution Reactions (e.g., Halogenated Intermediates)

Nucleophilic aromatic substitution (SNAr) reactions on halogenated 1H-pyrazolo[3,4-b]pyridine intermediates are a valuable tool for introducing a variety of substituents. The pyridine ring of the scaffold is generally susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.

By introducing a halogen, such as chlorine or bromine, at specific positions of the pyrazolo[3,4-b]pyridine ring, subsequent displacement with various nucleophiles (e.g., amines, alkoxides, thiols) can be achieved. This allows for the synthesis of a diverse library of derivatives with different functional groups. For example, a 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine can serve as a versatile intermediate for sequential functionalization. rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are widely applied to the functionalization of the 1H-pyrazolo[3,4-b]pyridine scaffold. thieme.de These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a particularly powerful method for the arylation and heteroarylation of the pyrazolo[3,4-b]pyridine core. rsc.org This reaction involves the palladium-catalyzed coupling of a halogenated pyrazolo[3,4-b]pyridine with an organoboron reagent. A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives has been developed using a one-pot sequential Suzuki-Miyaura cross-coupling strategy, allowing for the selective arylation at the C3 and C6 positions. rsc.org

Other important cross-coupling reactions applicable to this scaffold include:

Heck coupling: for the introduction of alkenyl groups.

Stille coupling: utilizing organotin reagents.

Sonogashira coupling: for the installation of alkynyl moieties. nih.gov

These reactions provide access to a vast array of derivatives with diverse substitution patterns, which is crucial for the optimization of biological activity. A palladium-catalyzed aminocarbonylation strategy has also been reported as an efficient protocol for the synthesis of a wide range of 1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives in high yields. thieme.de

The following table provides an overview of transition metal-catalyzed coupling reactions used for the functionalization of the 1H-pyrazolo[3,4-b]pyridine scaffold.

ReactionCatalystCoupling PartnersBond Formed
Suzuki-MiyauraPalladiumHalogenated Pyrazolopyridine + Organoboron ReagentC-C (Aryl/Heteroaryl)
HeckPalladiumHalogenated Pyrazolopyridine + AlkeneC-C (Alkenyl)
StillePalladiumHalogenated Pyrazolopyridine + Organotin ReagentC-C
SonogashiraPalladium/CopperHalogenated Pyrazolopyridine + Terminal AlkyneC-C (Alkynyl)
AminocarbonylationPalladiumHalogenated Pyrazolopyridine + Amine + COC(O)-N

Spectroscopic and Structural Elucidation of 1h Pyrazolo 3,4 B Pyridine 5 Carboxamide

Spectroscopic Characterization Techniques for Structural Confirmation

The structural elucidation of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide and its analogs is routinely achieved through a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). semanticscholar.orgcdnsciencepub.com These techniques provide complementary information to confirm the connectivity, functional groups, and molecular weight of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for determining the structure of pyrazolopyridine derivatives. cdnsciencepub.comnih.govcdnsciencepub.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, in a related derivative, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, characteristic signals for the pyridine (B92270) ring protons were observed as singlets at δ 8.21 and 8.65 ppm. semanticscholar.org The labile proton of the pyrazole (B372694) N-H group typically appears as a broad singlet at a downfield chemical shift, such as δ 14.32 ppm, due to hydrogen bonding. semanticscholar.org The protons of the carboxamide group (-CONH₂) would be expected to appear as a distinct signal as well.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the fused heterocyclic rings and the carboxamide group provide key data for structural confirmation. semanticscholar.org It has been shown that ¹³C NMR spectroscopy is particularly useful for differentiating between N-1 and N-2 substituted isomers of the pyrazolo[3,4-b]pyridine ring system. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound would include N-H stretching vibrations for both the pyrazole ring and the primary amide, C=O stretching for the amide carbonyl group, and C=N and C=C stretching vibrations characteristic of the fused aromatic rings.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive confirmation of the elemental composition. semanticscholar.org

TechniqueObserved FeatureInference
¹H NMRSignals in δ 7.0-9.0 ppm rangeAromatic protons of the pyridine ring
¹H NMRBroad singlet in δ 12.0-15.0 ppm rangeN-H proton of the pyrazole ring
¹³C NMRDistinct signals for aromatic and carbonyl carbonsConfirms carbon skeleton and presence of C=O group
IRBands around 3100-3400 cm⁻¹ and 1650-1680 cm⁻¹Presence of N-H and C=O functional groups
MSMolecular ion peak (M+)Confirmation of molecular weight

Crystallographic Analysis of this compound and its Analogs

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related heterocyclic structures provides insight into the expected structural features. For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, another fused N-heterocyclic system, has been determined. mdpi.com Such studies reveal how the molecules pack in the crystal, often stabilized by intermolecular interactions like hydrogen bonding.

For a representative analog, the following table details the type of data obtained from a single-crystal X-ray analysis.

ParameterExample Value (for a related heterocyclic analog)Reference
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.5010(10) mdpi.com
β (°)98.6180(10) mdpi.com
γ (°)103.8180(10) mdpi.com

Data presented is for a representative fused N-heterocyclic compound to illustrate crystallographic parameters.

Tautomeric Considerations: Stability and Predominance of 1H-Pyrazolo[3,4-b]pyridine Forms

The pyrazolo[3,4-b]pyridine ring system can exist in two potential tautomeric forms when the pyrazole nitrogen is unsubstituted: the 1H-pyrazolo[3,4-b]pyridine form and the 2H-pyrazolo[3,4-b]pyridine form. nih.govresearchgate.netresearchgate.net The position of the single hydrogen atom on one of the pyrazole nitrogens defines the specific tautomer.

Theoretical studies have been conducted to determine the relative stability of these two forms. nih.gov AM1 calculations performed by Alkorta and Elguero demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov The energy difference between the two forms was calculated to be 37.03 kJ/mol (approximately 9 kcal/mol), indicating a strong thermodynamic preference for the 1H form. nih.gov

This theoretical prediction is strongly supported by empirical evidence. The vast majority of pyrazolo[3,4-b]pyridines described in the scientific and patent literature are the 1H-isomers. nih.govresearchgate.net The predominance of the 1H-isomer over the 2H-isomer is estimated to be in a ratio of 3.6 to 1 based on analyses of known compounds. nih.gov Therefore, for the title compound, the this compound structure is the overwhelmingly predominant and stable tautomeric form.

Computational and Theoretical Investigations of 1h Pyrazolo 3,4 B Pyridine 5 Carboxamide

Quantum Chemical Calculations for Molecular Stability and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the fundamental properties of the 1H-pyrazolo[3,4-b]pyridine scaffold. A key aspect of this system is the potential for tautomerism between the 1H- and 2H-isomers. Theoretical calculations have been employed to determine the relative stability of these forms. Early studies using the Austin Model 1 (AM1) method demonstrated the greater stability of the 1H-tautomer by a significant margin of 37.03 kJ/mol (nearly 9 kcal/mol), explaining the predominance of this isomer in experimental observations. nih.gov

More advanced studies utilizing Density Functional Theory (DFT), particularly with the B3LYP functional and 6-311++G(d,p) basis set, have been applied to substituted 1H-pyrazolo[3,4-b]pyridine derivatives to gain deeper insights into their structural and electronic properties. rsc.org These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic absorption spectra, showing good correlation with experimental data. rsc.org Furthermore, the analysis of local reactivity descriptors, such as Fukui functions, helps in identifying the most reactive sites within the molecule for nucleophilic or electrophilic attack. rsc.org For instance, in a study on a related derivative, the C7 atom was identified as having high reactivity for a nucleophilic attack. rsc.org

The computed thermodynamic parameters from these calculations also confirm the stability of the synthesized structures. rsc.org Natural Bond Orbital (NBO) analysis is another powerful tool used in these investigations to understand hyperconjugative interactions and charge distribution within the molecule. rsc.org

Table 1: Summary of Quantum Chemical Calculation Findings
Computational MethodKey Prediction/FindingSignificance
AM11H-tautomer is more stable than the 2H-tautomer by ~9 kcal/mol. nih.govExplains the prevalence of the 1H-isomer in synthetic products.
DFT (B3LYP/6-311++G(d,p))Provides optimized geometry, thermodynamic stability, and electronic spectra for derivatives. rsc.orgCorrelates theoretical structures with experimental data and confirms molecular stability.
Local Reactivity DescriptorsIdentifies specific atoms (e.g., C7) as susceptible to nucleophilic attack in related structures. rsc.orgGuides synthetic modifications by predicting sites of chemical reactivity.
NBO AnalysisInvestigates hyperconjugative interactions and intramolecular charge transfer. rsc.orgElucidates the electronic factors contributing to molecular stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as 1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, to biological targets, typically proteins like kinases or enzymes. These methods are central to modern drug discovery and development.

Docking studies on various 1H-pyrazolo[3,4-b]pyridine derivatives have revealed their potential as inhibitors of several important kinases. For example, derivatives of this scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. tandfonline.comtandfonline.comnih.govnih.gov Docking simulations for these inhibitors show that the pyrazolo[3,4-b]pyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with backbone residues in the ATP-binding site of the kinase. tandfonline.com For instance, in one study, the pyridine (B92270) nitrogen and the pyrazole (B372694) NH group were shown to form anchoring interactions in the hinge region of TBK1. tandfonline.com

Similarly, docking studies have supported the development of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of DYRK1B, a kinase implicated in cancer. researchgate.net These studies confirmed that the compounds bind to DYRK1B through a combination of hydrogen bonding and hydrophobic interactions. researchgate.net Other research has shown the potential of this scaffold to inhibit cyclin-dependent kinases (CDKs), with a solid-state structure of a derivative bound to CDK2 confirming that the inhibitor occupies the ATP purine (B94841) binding site and forms important hydrogen bonds with residues like Leu83. researchgate.net

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. vensel.org MD simulations can assess the conformational stability of the ligand within the active site and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. vensel.org These simulations are crucial for validating the binding modes predicted by docking and for understanding the flexibility of both the ligand and the target protein upon binding.

Table 2: Examples of Ligand-Target Interactions from Molecular Docking Studies
Target ProteinKey Interacting ResiduesObserved InteractionsSignificance of Interaction
TBK1 KinaseHinge region residues, Thr96, Leu15. tandfonline.comHydrogen bonds from the pyrazolopyridine core. tandfonline.comAnchors the inhibitor in the ATP-binding site.
DYRK1B KinaseNot specified in detail.Hydrogen bonding and hydrophobic interactions. researchgate.netContributes to the inhibitory activity against colon cancer cells.
CDK2 KinaseLeu83 (backbone). researchgate.netHydrogen bonds. researchgate.netEssential for potent inhibition of the kinase.
α-AmylaseActive site amino acids. mdpi.comBinding interactions with the active site. mdpi.comSupports the potential of derivatives as anti-diabetic agents.

Mechanistic Studies of Synthetic Pathways Involving this compound

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is typically achieved by constructing the pyridine ring onto a pre-existing pyrazole. nih.gov Several classical and modern synthetic methodologies have been employed, and mechanistic studies, often supported by computational analysis, help to understand and optimize these reactions.

One of the prominent methods is the Gould-Jacobs reaction. nih.govmdpi.com The proposed mechanism for forming the 1H-pyrazolo[3,4-b]pyridine system via this reaction starts with a 3-aminopyrazole (B16455) derivative reacting with an ethoxymethylenemalonate ester. mdpi.comwikipedia.org The initial step is a nucleophilic attack by the exocyclic amino group of the pyrazole onto the enol ether carbon of the malonate, leading to the elimination of ethanol. mdpi.com This is followed by an intramolecular cyclization via nucleophilic attack from the pyrazole ring nitrogen onto one of the ester carbonyl groups, again with the elimination of ethanol. mdpi.comwikipedia.org This thermal cyclization results in the formation of the fused pyridine ring. wikipedia.org Subsequent treatment, for example with POCl₃, can be used to introduce substituents like chlorine at the 4-position. mdpi.com

Another versatile approach is the multicomponent reaction, which allows for the rapid assembly of the pyrazolopyridine scaffold. A common three-component reaction involves an aldehyde, a ketone (or another active methylene (B1212753) compound), and an aminopyrazole. nih.gov The mechanism is believed to start with a condensation reaction between the aldehyde and the ketone to form an α,β-unsaturated carbonyl intermediate (a 1,3-CCC-biselectrophile). nih.gov The 5-aminopyrazole then acts as a dinucleophile, undergoing a Michael addition to the unsaturated system, followed by an intramolecular condensation and subsequent aromatization to yield the final 1H-pyrazolo[3,4-b]pyridine product. nih.gov The regioselectivity of these reactions, particularly when using unsymmetrical dicarbonyl compounds, is dictated by the relative electrophilicity of the carbonyl groups. nih.gov

While specific mechanistic studies for the direct synthesis of the 5-carboxamide derivative are less common, the introduction of this functional group can be envisioned through established transformations. For instance, a carboxyl group or an ester at the C5 position, which can be incorporated during the primary cyclization reaction, could be converted to the corresponding carboxamide via standard amidation protocols. Alternatively, palladium-catalyzed aminocarbonylation strategies have been successfully applied to synthesize 1H-pyrazolo[3,4-b]pyridine-3-carboxamides and could potentially be adapted for the C5 position. thieme.de

Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 B Pyridine 5 Carboxamide Derivatives

Impact of Substituent Variation on Biological Efficacy

The biological efficacy of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives is highly sensitive to the nature and position of various substituents. Research has demonstrated that targeted modifications can significantly enhance inhibitory activity against enzymes such as TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs).

For derivatives targeting TBK1, a key enzyme in innate immunity signaling pathways, several structural features have been identified as crucial for potent inhibition. tandfonline.com A fluorine atom at the R⁵ position of the core scaffold significantly enhances inhibitory activity. tandfonline.com Strong inhibition is also observed when the R³ position is occupied by an isopropyl group and the R⁴ position by a methyl group. tandfonline.com Through several rounds of optimization based on these principles, a derivative designated as compound 15y emerged as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM. tandfonline.com

Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors
CompoundR³ SubstituentR⁴ SubstituentR⁵ SubstituentTBK1 IC₅₀ (nM)
Lead Compound IsopropylMethylHModerate
Optimized Compound (15y) IsopropylMethylF0.2 tandfonline.com

This table illustrates the significant enhancement in potency with the addition of a fluorine atom at the R⁵ position.

In the context of FGFR kinase inhibitors, which are targets in cancer therapy, systematic SAR explorations have led to the identification of potent and selective compounds. nih.gov The N(1)-H of the pyrazolopyridine moiety is essential for activity, as its methylation leads to a complete loss of enzymatic potency, suggesting a critical hydrogen-bonding interaction within the FGFR1 kinase domain. nih.gov For a series of derivatives, introducing two chlorine atoms to the ortho positions of a dimethoxyphenyl ring attached to the core structure resulted in compound 4a , which exhibited high enzymatic and cellular activities against FGFR1 (IC₅₀ = 0.3 nM and 1.7 nM, respectively). nih.gov This compound also showed a 1200-fold selectivity for FGFR1 over VEGFR2. nih.gov Further optimization led to compound 7n , which demonstrated significant in vivo antitumor activity in a xenograft model. nih.gov

Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR1 Inhibitors
CompoundKey SubstitutionsFGFR1 IC₅₀ (nM)Selectivity vs. VEGFR2
4a 2,6-dichloro substitution on dimethoxyphenyl ring0.3 nih.gov1200-fold nih.gov
5 1H-indazole core instead of 1H-pyrazolo[3,4-b]pyridine11-fold less potent than 4a nih.govNot specified
10 N-methylation of pyrazolo[3,4-b]pyridine core> 5000 nih.govNot applicable
7n Optimized lead compoundPotent (specific value not stated) nih.govGood selectivity nih.gov

This table highlights the importance of the 1H-pyrazolo[3,4-b]pyridine core and specific substitutions for FGFR1 inhibition.

Positional Effects of Functional Groups on the Pyrazolo[3,4-b]pyridine Scaffold

The positioning of functional groups on the 1H-pyrazolo[3,4-b]pyridine scaffold plays a pivotal role in determining the molecule's biological activity and interaction with its target.

The pyrazole (B372694) portion of the scaffold is particularly important for its role as a hydrogen bond center in kinase inhibition. nih.gov As demonstrated in the development of FGFR inhibitors, the unsubstituted N(1)-H of the pyrazole ring is critical. nih.gov N-methylation at this position completely abrogated activity, indicating that the N(1)-H atom acts as a crucial hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase. nih.gov

Similarly, the arrangement of atoms within the fused ring system is key. When comparing the 1H-pyrazolo[3,4-b]pyridine scaffold to the 1H-pyrrolo[2,3-b]pyridine scaffold in TBK1 inhibitors, the inhibitory activity was found to be equivalent. tandfonline.com This suggests that the pyridine (B92270) nitrogen and the pyrazole NH group, rather than two pyrazole nitrogens, are the key elements playing an anchoring role in the hinge region of the kinase. tandfonline.com Replacing the entire 1H-pyrazolo[3,4-b]pyridine moiety with a 1H-indazole core in an FGFR inhibitor led to a significant 11-fold loss in enzymatic potency, underscoring the importance of the specific heterocyclic scaffold. nih.gov

Furthermore, a review of substitution patterns on the 1H-pyrazolo[3,4-b]pyridine core highlights that the C5 position frequently bears an amide group. nih.gov This prevalence suggests that the carboxamide at C5 is a favorable functional group for establishing key interactions with various biological targets. nih.gov

Design Principles Based on Scaffold Hopping and Computer-Aided Drug Design

Modern drug discovery efforts for 1H-pyrazolo[3,4-b]pyridine derivatives frequently employ rational design strategies such as scaffold hopping and computer-aided drug design (CADD) to discover novel and potent inhibitors. tandfonline.comnih.gov

Scaffold hopping is a strategy used to identify new molecular cores that retain the essential pharmacophoric features of a known active compound but possess a different chemical structure. niper.gov.in This approach is valuable for generating novel intellectual property, improving physicochemical properties, and overcoming issues with existing chemical series. niper.gov.in In the development of Tropomyosin receptor kinase (TRK) inhibitors, a scaffold hopping strategy was used to design novel compounds based on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov This led to the identification of an initial hit compound with an IC₅₀ of 0.293 μM against TRKA, which served as a starting point for further optimization. nih.gov

CADD plays a crucial role in refining these initial hits. By analyzing the binding modes of known inhibitors, researchers can design new derivatives with improved potency and selectivity. tandfonline.com For example, the development of picomolar TBK1 inhibitors was achieved by utilizing a bioisostere strategy guided by CADD. tandfonline.com Similarly, molecular docking studies were used to understand the binding mode of the initial TRK inhibitor hit, revealing that the pyrazole portion acts as a hydrogen bond center while the pyridine ring engages in π–π stacking interactions. nih.gov This computational insight guided the synthesis of 38 derivatives, culminating in compound C03 , which had a significantly improved TRKA IC₅₀ of 56 nM. nih.gov

These rational design approaches, combining scaffold hopping to explore new chemical space with CADD for targeted optimization, have proven highly effective in advancing this compound derivatives as promising therapeutic candidates. tandfonline.comnih.gov

Molecular Interactions and Biological Targets of 1h Pyrazolo 3,4 B Pyridine 5 Carboxamide Derivatives

Enzyme Inhibition Studies

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. nih.gov Structure-based design has led to the creation of compounds with significant antiproliferative activities in vitro. nih.gov The design of NAMPT inhibitors targets three key areas: the active site, the nucleobase pocket, and a rear channel, which allows for considerable structural diversity among inhibitors. acs.org

X-ray crystallography has provided detailed insights into the binding mode of these inhibitors. For instance, the crystal structure of a representative compound in complex with NAMPT revealed specific interactions within the enzyme's active site. nih.gov These interactions are critical for the high-potency inhibition observed with this class of compounds. Many such derivatives exhibit low nanomolar potency in enzymatic assays. acs.org

CompoundTargetActivityReference
Amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidHuman NAMPTPotent enzymatic inhibition, nanomolar antiproliferation activity nih.gov
Compound 26Human NAMPTPotent inhibitor with in vivo efficacy in a mouse xenograft tumor model nih.gov

Tropomyosin Receptor Kinase (TRK) Inhibition

The 1H-pyrazolo[3,4-b]pyridine framework has been utilized as a scaffold for developing inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases implicated in cancer. nih.gov The pyrazolo portion of the scaffold is well-suited to act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with key residues in the kinase domain, such as Phenylalanine 589 (Phe589). nih.gov

Through scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. nih.gov Several of these compounds demonstrated inhibitory activities in the nanomolar range. nih.gov

CompoundTargetIC₅₀Reference
A01TRKA0.293 µM nih.gov
C03TRKA56 nM nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

A novel series of 5-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. researchgate.netnih.gov GSK-3 has two isoforms, GSK-3α and GSK-3β, and is a key regulator in various signaling pathways. researchgate.net

Structure-activity relationship (SAR) studies led to the development of 6-heteroaryl-pyrazolo[3,4-b]pyridines with exceptional potency. Optimization of this series resulted in compounds with IC₅₀ values in the low- and sub-nanomolar range against human GSK-3α. researchgate.net

CompoundTargetIC₅₀Reference
Compound 21hGSK-3α56 ± 6 nM researchgate.net
Compound 22hGSK-3α18 ± 2 nM researchgate.net
Compound 23hGSK-3α11 ± 2 nM researchgate.net
Compound 24hGSK-3α0.8 ± 0.4 nM researchgate.net

Phosphodiesterase 4 (PDE4) Inhibition

Researchers have investigated 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides as potent and selective inhibitors of Phosphodiesterase 4 (PDE4), particularly the PDE4B isoform. nih.gov PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

The optimization of this series was guided by X-ray crystallography and computational modeling to understand and improve binding interactions. nih.gov This effort led to the discovery of compounds with sub-nanomolar potency in cellular assays, effectively inhibiting the production of tumor necrosis factor-alpha (TNF-α). nih.gov

Compound SeriesTargetActivityReference
4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamidesPDE4BPotent and selective inhibition nih.gov
Compound 16PDE4Sub-nM inhibition of LPS-induced TNF-α production nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a foundational element in the design of potent inhibitors targeting Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. nih.govnih.gov Structure-activity studies have shown that specific substitutions are critical for high-potency inhibition. For example, a 2,6-difluorophenyl substitution was found to be crucial for achieving potent inhibitory activity. nih.govebi.ac.uk

X-ray crystallography of a potent analogue bound to CDK2 revealed that the inhibitor occupies the ATP purine (B94841) binding site. nih.govebi.ac.uk The binding is stabilized by important hydrogen bonds with the backbone of Leu83 in the protein. nih.govebi.ac.uk This detailed molecular understanding has enabled the development of highly potent and selective CDK inhibitors. nih.govnih.gov

CompoundTargetIC₅₀Reference
BMS-265246 (21h)CDK1/cycB6 nM nih.govebi.ac.uk
CDK2/cycE9 nM nih.govebi.ac.uk
SQ-67563 (Compound 3)CDK1/CDK2Potent and selective inhibitor nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to Parkinson's Disease, making its kinase domain an important therapeutic target. nih.gov The pyrazolopyridine scaffold has been identified as a promising starting point for the development of LRRK2 inhibitors. researchgate.net While research has also focused on the related 1H-pyrazole chemotype, the broader pyrazolopyridine class is recognized for its potential to inhibit LRRK2. nih.govresearchgate.net The goal of these research efforts is to develop potent and selective kinase inhibitors capable of crossing the blood-brain barrier for the treatment of neurodegenerative diseases. nih.gov

Receptor Modulation (e.g., A1 Adenosine Receptors)

Beyond enzyme inhibition, derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to act as antagonists for G protein-coupled receptors, such as the A1 adenosine receptor. A study focused on a series of ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates identified compounds with good affinity and selectivity for the A1 adenosine receptor.

For instance, specific derivatives demonstrated significant binding affinities (Ki) for adenosine A1, A2A, and A3 receptors. The data below highlights the selectivity profile of these compounds.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
5b 299>10000>10000
5f 1000290>10000
5g 517>10000>10000
5j >10000>100004.6

These findings underscore the potential of the pyrazolo[3,4-b]pyridine scaffold to be tailored for selective receptor antagonism.

Mechanistic Pathways of Biological Action

The therapeutic potential of this compound derivatives is rooted in their ability to trigger specific cellular mechanisms, most notably apoptosis in cancer cells and disruption of microbial functions.

A significant body of research has established the anticancer properties of 1H-pyrazolo[3,4-b]pyridine derivatives, which are often mediated by the induction of programmed cell death, or apoptosis. nih.govresearchgate.netresearchgate.net Studies have shown that these compounds can exert potent antiproliferative effects across a range of cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), and colon (HCT-116). nih.gov

The mechanistic basis for this activity involves the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are critical for cell cycle progression. By inhibiting these kinases, the compounds can induce cell cycle arrest, which subsequently leads to the activation of the apoptotic cascade. nih.gov Furthermore, some derivatives have been found to bind to DNA through intercalation, a mechanism that can disrupt DNA replication and transcription, ultimately triggering apoptosis.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated notable antimicrobial activity against a spectrum of pathogens. jst.go.jpjst.go.jpresearchgate.netjst.go.jpresearchgate.net They have been found to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govjst.go.jp

While these compounds show clear bacteriostatic or bactericidal effects, as evidenced by Minimum Inhibitory Concentration (MIC) values, the precise molecular mechanisms, such as the specific interference with bacterial cell wall synthesis, are not yet fully elucidated in the reviewed literature. The broad-spectrum activity suggests that the compounds may interfere with fundamental microbial metabolic pathways, an area that warrants further detailed investigation. nih.gov

In Vitro Biological Activity Spectrum

The 1H-pyrazolo[3,4-b]pyridine scaffold has given rise to derivatives with a wide array of biological activities documented through in vitro assays. These activities range from potent enzyme inhibition to broad-spectrum antiproliferative and antimicrobial effects. The following table summarizes key findings from various research studies, showcasing the versatility of this chemical structure.

Derivative Class/CompoundTarget/AssayActivity (IC50 / MIC / Ki)Reference
Pyrazolo[3,4-b]pyridine Derivative (9)p38α MAP KinasePotent Inhibition (Specific IC50 not stated in abstract) nih.govnottingham.ac.uk
Ethyl 4-amino-1-(...)-pyrazolo[3,4-b]pyridone (5b)A1 Adenosine ReceptorKi = 299 nM
Pyrazolo[3,4-b]pyridine Derivative (9a)Hela (Cervical Cancer) CellsIC50 = 2.59 µM nih.gov
Pyrazolo[3,4-b]pyridine Derivative (14g)HCT-116 (Colon Cancer) CellsIC50 = 1.98 µM nih.gov
Azetidin-2-one derivative (7b)Hep G2 (Liver Cancer) CellsIC50 = 0.0158 µM jst.go.jpjst.go.jp
Azetidin-2-one derivative (7b)MCF7 (Breast Cancer) CellsIC50 = 0.0001 µM jst.go.jpjst.go.jp
Pyrazolo[3,4-b]pyridine Derivative (15y)TANK-binding kinase 1 (TBK1)IC50 = 0.2 nM tandfonline.comnih.gov
3,5-diaryl-1H-pyrazolo[3,4-b]pyridine (8h)DYRK1B KinaseIC50 = 3 nM researchgate.net
Pyrazolo[3,4-b]pyridine-triazole hybrid (27)Staphylococcus aureusMIC = 0.25 mg/mL nottingham.ac.uk
Pyrazolo[3,4-b]pyridine-triazole hybrid (27)Klebsiella pneumoniaeMIC = 0.5 mg/mL nottingham.ac.uk

This table illustrates the broad biological activity spectrum of 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting their potential as lead compounds in various therapeutic areas. researchgate.net

Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative activity against a variety of cancer cell lines. This activity is often attributed to the inhibition of specific kinases that are crucial for the growth and survival of cancer cells.

Research has demonstrated that these compounds can exert potent cytotoxic effects. For instance, certain derivatives have shown substantial growth inhibitory activity against human cancer cell lines such as hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116). doaj.org The mechanism of action for some of these derivatives is linked to the inhibition of key enzymes like c-Met kinase, which plays a pivotal role in oncogenesis. doaj.org

One study highlighted two derivatives, 5a and 5b , which displayed potent cytotoxicity and selectivity against the HepG-2 cell line, with IC50 values of 3.42 µM and 3.56 µM, respectively. doaj.org These compounds were found to be approximately 2.4-fold more potent than the standard drug erlotinib (B232) against this cell line. doaj.org Further enzymatic assays revealed that these compounds are potent inhibitors of c-Met, with IC50 values in the nanomolar range. doaj.org

Another investigation into pyrazolo[3,4-b]pyridine derivatives identified a compound, 15y , which exhibited micromolar antiproliferation effects on glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cell lines. nih.gov This activity was associated with the potent inhibition of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov

Furthermore, a series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). One particular compound, 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine), demonstrated a high inhibitory enzymatic activity with an IC50 of 3 nM and a cell proliferation inhibitory activity with an IC50 of 1.6 µM against HCT116 colon cancer cells. researchgate.netresearchgate.net

The antiproliferative potential of these derivatives is underscored by their ability to target various signaling pathways essential for cancer cell proliferation and survival.

Table 1: Antiproliferative Activity of this compound and Related Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
5a HepG-2 3.42 doaj.org
MCF-7 9.21 doaj.org
HCT-116 7.34 doaj.org
5b HepG-2 3.56 doaj.org
MCF-7 8.13 doaj.org
HCT-116 6.49 doaj.org

| 8h | HCT-116 | 1.6 | researchgate.netresearchgate.net |

Antimicrobial Activity (e.g., against Bacterial Strains, Mycobacterium tuberculosis)

The this compound scaffold has also been investigated for its antimicrobial properties, with studies reporting activity against a range of bacterial pathogens, including the resilient Mycobacterium tuberculosis.

A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, a closely related scaffold, were designed and synthesized as novel anti-tuberculosis agents. These compounds exhibited impressive in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against the drug-susceptible H37Rv strain of M. tuberculosis and several clinically isolated multidrug-resistant (MDR-TB) strains. This suggests that the pyrazolopyridine carboxamide core is a valuable pharmacophore for the development of new antitubercular drugs.

Further studies on pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives with diaryl side chains also demonstrated excellent in vitro potency against the H37Rv strain (MIC < 0.002–0.381 μg/mL) and drug-resistant strains. Notably, some of these compounds showed very low cytotoxicity against mammalian cells, indicating a favorable selectivity profile.

While direct data for this compound derivatives against a broad spectrum of common bacterial strains is still emerging, the general pyrazolo[3,4-b]pyridine scaffold has shown moderate antibacterial activity. For example, a study of various pyrazolo[3,4-b]pyridine derivatives reported moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli.

The collective findings suggest that the this compound core holds significant promise for the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity of Pyrazolopyridine Carboxamide Derivatives against Mycobacterium tuberculosis

Compound Class Strain MIC
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives H37Rv < 0.002–0.381 μg/mL
INH-resistant < 0.002–0.465 μg/mL

Anti-inflammatory Potential

The investigation into the anti-inflammatory potential of this compound derivatives is an expanding area of research. The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response.

One of the significant findings in this area is the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov TBK1 is a crucial kinase in the innate immune system, and its activation leads to the production of pro-inflammatory cytokines. nih.gov By inhibiting TBK1, these derivatives can effectively suppress inflammatory signaling pathways. For instance, compound 15y was shown to effectively inhibit TBK1 downstream interferon signaling in stimulated macrophage cell lines. nih.gov

A comprehensive review of the biomedical applications of 1H-pyrazolo[3,4-b]pyridines highlights their use as anti-inflammatory agents. researchgate.netnih.gov These compounds have been shown to modulate inflammatory mediators in stimulated murine macrophage cells. nih.gov The synthesis of new pyrazoles and pyrazolo[3,4-b]pyridines has been explored for their potential as anti-inflammatory agents through the inhibition of the COX-2 enzyme. nih.gov

While specific data on the direct inhibition of inflammatory mediators by this compound derivatives is still being accumulated, the existing evidence strongly suggests their potential as a valuable scaffold for the development of novel anti-inflammatory drugs. The ability of these compounds to inhibit key kinases like TBK1 provides a solid rationale for their anti-inflammatory effects and warrants further investigation into their mechanisms of action and therapeutic potential.

Table 3: List of Compounds Mentioned

Compound Name/Identifier Chemical Name/Description
5a A thioxopyrazolo[3,4-b]pyridine derivative
5b A chlorinated thioxopyrazolo[3,4-b]pyridine derivative
8h 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine
15y A 1H-pyrazolo[3,4-b]pyridine derivative and potent TBK1 inhibitor

| Erlotinib | A standard anticancer drug |

Advanced Research Perspectives and Future Directions for 1h Pyrazolo 3,4 B Pyridine 5 Carboxamide

Rational Design and Synthesis of Next-Generation 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide Derivatives

The rational design of next-generation derivatives of this compound is a scientifically driven process aimed at optimizing potency, selectivity, and pharmacokinetic properties. This approach relies heavily on understanding the structure-activity relationships (SARs) of the scaffold to make targeted modifications. tandfonline.comnih.gov

A key strategy in this field is "scaffold hopping," where the core 1H-pyrazolo[3,4-b]pyridine structure is used to replace other heterocyclic systems in known inhibitors, with the goal of discovering novel compounds with improved properties. nih.gov For instance, researchers have successfully used this strategy, aided by computer-aided drug design (CADD), to develop a series of 38 novel inhibitors of Tropomyosin receptor kinase A (TRKA), a significant target in cancer therapy. nih.gov The pyrazolo portion of the scaffold acts as an effective hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with key amino acid residues like phenylalanine in the target's binding site. nih.gov

Synthesis of these next-generation derivatives employs a range of sophisticated and efficient chemical methodologies. One-pot multicomponent reactions are frequently utilized to assemble the core structure and its analogs from simple precursors, offering high yields and purity. researchgate.netnih.gov Other advanced techniques include:

Palladium-catalyzed aminocarbonylation , which is used to introduce the 3-carboxamide moiety onto the scaffold. researchgate.net

Knoevenagel condensation , a method used to prepare certain carbonitrile derivatives of the core structure. researchgate.net

Trifluoroacetic acid-catalyzed condensation , which facilitates the reaction between 5-aminopyrazoles and α-oxoketene dithioacetals to build a library of derivatives. biorxiv.org

These synthetic approaches allow for the systematic modification of the scaffold at various positions (N1, C3, C4, C5, and C6), enabling a thorough exploration of the chemical space to identify compounds with optimal therapeutic profiles. biorxiv.orgmdpi.com

Table 1: Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridine Derivatives

Synthetic MethodKey ReactantsType of Derivative ProducedReference
Scaffold Hopping & CADD5-Bromo-1H-pyrazolo[3,4-b]pyridine, N-iodosuccinimideTRKA Kinase Inhibitors nih.gov
Rational Design & SAR OptimizationProtected pyrazolo[3,4-b]pyridine core, various aminesTBK1 Kinase Inhibitors tandfonline.comnih.gov
Trifluoroacetic Acid-Catalyzed Condensation5-Aminopyrazoles, α-oxoketene dithioacetalsTetra- and persubstituted pyrazolo[3,4-b]pyridines biorxiv.org
Palladium-Catalyzed Aminocarbonylation1,3-disubstituted pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridine-3-carboxamides researchgate.net
Sequential Opening/Closing Cascade1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, anilinePyrazolo[3,4-b]pyridine-5-carboxylates nih.gov

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While the 1H-pyrazolo[3,4-b]pyridine scaffold is known for its activity against various kinases, ongoing research is dedicated to identifying novel biological targets and expanding its therapeutic applications. researcher.life This exploration has led to the discovery of potent inhibitors for several critical proteins involved in disease pathways.

Tropomyosin Receptor Kinase (TRK) Family: Rational drug design has led to the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent pan-TRK inhibitors. nih.gov Compounds such as C03 , C09 , and C10 have demonstrated significant inhibitory activity against TRKA with IC50 values of 56 nM, 57 nM, and 26 nM, respectively. nih.gov These compounds also show selectivity against other kinases like FAK, PAK4, and PLK4, marking them as promising candidates for cancer therapy. nih.gov

TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent inhibitors of TBK1, a key kinase in innate immunity signaling pathways implicated in neuroinflammation, autophagy, and oncogenesis. tandfonline.comnih.gov Through several rounds of optimization based on SAR studies, compound 15y emerged as an exceptionally potent TBK1 inhibitor with an IC50 value of just 0.2 nM. tandfonline.comnih.gov This compound effectively inhibited downstream interferon signaling and showed antiproliferative effects on several cancer cell lines, positioning it as a valuable lead for developing new immunotherapies and cancer treatments. tandfonline.comnih.gov

Other Emerging Targets: The therapeutic potential of this scaffold extends to other important biological targets:

Fibroblast Growth Factor Receptors (FGFRs): A novel series of derivatives have been evaluated as potent and selective FGFR kinase inhibitors, with compound 7n showing significant in vivo antitumor activity in a FGFR1-driven xenograft model. nih.gov

Tubulin Polymerization: 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of tubulin polymerization, a well-established target for anticancer drugs. nih.gov

Human Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are potent inhibitors of NAMPT, an enzyme critical for cellular metabolism and a target in oncology. nih.gov

Table 2: Novel Biological Targets for 1H-Pyrazolo[3,4-b]pyridine Derivatives

Biological TargetLead Compound/Derivative SeriesReported Potency (IC50)Therapeutic ApplicationReference
Tropomyosin receptor kinase A (TRKA)C1026 nMCancer nih.gov
TANK-binding kinase 1 (TBK1)15y0.2 nMCancer, Immune Disorders tandfonline.comnih.gov
Fibroblast growth factor receptor 1 (FGFR1)7nSignificant in vivo antitumor activityCancer nih.gov
Tubulin Polymerization3,5-Diaryl derivativesPotent inhibitionCancer nih.gov
Nicotinamide phosphoribosyltransferase (NAMPT)Amides of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidPotent inhibitionCancer nih.gov

Integration of this compound Research with Emerging Drug Discovery Technologies

The discovery and development of this compound derivatives are being accelerated by the integration of emerging technologies that enhance efficiency, precision, and the scope of exploration.

Computational and In Silico Methods: Computer-Aided Drug Design (CADD) and molecular docking are integral to the modern research of this scaffold. tandfonline.comnih.gov These technologies allow scientists to visualize how different derivatives bind to their biological targets, predict binding affinities, and guide the rational design of more potent and selective molecules. nih.gov This was demonstrated in the development of both TRKA and TBK1 inhibitors, where computational modeling was key to the design strategy. tandfonline.comnih.gov

Advanced Screening Technologies:

High-Throughput Screening (HTS): HTS platforms are crucial for rapidly screening large libraries of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives against various biological targets. drugdiscoverychemistry.com This allows for the swift identification of initial "hit" compounds that can then be optimized.

Affinity Selection-Mass Spectrometry (AS-MS): This powerful biophysical tool enables the identification of small molecules that bind to soluble and membrane proteins directly from compound libraries. drugdiscoverychemistry.com AS-MS can be applied to screen pyrazolo[3,4-b]pyridine libraries against challenging targets without the need for extensive protein purification. drugdiscoverychemistry.com

DNA-Encoded Libraries (DEL): DEL technology allows for the synthesis and screening of libraries containing billions of unique molecules. Applying this to the 1H-pyrazolo[3,4-b]pyridine scaffold would enable a massive exploration of chemical diversity, significantly increasing the probability of discovering novel binders for a wide range of protein targets. drugdiscoverychemistry.com

Artificial Intelligence and Machine Learning (AI/ML): AI and ML are beginning to revolutionize drug discovery. These technologies can be used to analyze vast datasets from HTS, predict the biological activity of virtual compounds, and identify novel allosteric binding pockets on target proteins. drugdiscoverychemistry.com By applying AI/ML algorithms to the existing data on 1H-pyrazolo[3,4-b]pyridine derivatives, researchers can build predictive models to design next-generation compounds with enhanced properties and novel mechanisms of action. drugdiscoverychemistry.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives?

  • Methodology : A common approach involves condensation reactions between pyrazole-5-amine precursors and carbonyl-containing reagents. For example, 5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde reacts with cyanoacetamide in ethanol under reflux with piperidine catalysis to yield the target carboxamide . Alternative routes include using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with substituted pyrazol-5-amine derivatives in toluene catalyzed by trifluoroacetic acid (TFA) .
  • Key Considerations : Solvent choice (e.g., ethanol vs. toluene) and catalyst (e.g., TFA for regioselectivity) significantly impact yield and purity.

Q. How are structural and purity characteristics of these compounds validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry .
  • UV-Vis and IR spectroscopy to identify conjugated systems and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • HPLC-MS for purity assessment and molecular ion verification .

Q. What biological targets are commonly associated with this scaffold?

  • Methodology : The scaffold shows activity against:

  • Kinases (e.g., FGFR inhibitors via ATP-binding pocket interactions) .
  • Cannabinoid receptors (e.g., partial agonism by N-adamantanyl derivatives) .
  • Parasitic enzymes (e.g., Trypanosoma cruzi targets for antichagasic drug development) .

Advanced Research Questions

Q. How can reaction yields be optimized for complex substituent patterns?

  • Methodology :

  • Catalyst screening : TFA improves cyclization efficiency in toluene , while piperidine enhances condensation in ethanol .
  • Microwave-assisted synthesis : Reduces reaction time for multicomponent reactions (e.g., aldehyde + 3-oxopropanenitrile + pyrazol-5-amine) .
  • Protecting groups : Use tert-butyl or methoxybenzyl groups to prevent side reactions during functionalization .

Q. How do substituents at the 3- and 5-positions influence bioactivity?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 5 to enhance kinase inhibition .
  • Adamantane derivatives : Increase hydrophobicity and receptor binding affinity .
  • Diversity analysis : Substituent bulkiness at position 3 affects steric hindrance and selectivity (e.g., 5-monosubstituted variants show >44% structural diversity) .

Q. How should contradictory in vitro vs. in vivo efficacy data be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Assess solubility (e.g., logP adjustments via methyl/ethyl esterification) and metabolic stability .
  • Prodrug strategies : Convert carboxamide to methyl esters for improved membrane permeability .
  • Species-specific assays : Compare human vs. rodent metabolic enzymes to explain discrepancies .

Q. What computational tools are effective for predicting binding modes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFR kinases (PDB: 3TT0) .
  • MD simulations : Analyze stability of receptor-ligand complexes over 100 ns trajectories .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values .

Q. How can fluorinated derivatives improve therapeutic potential?

  • Methodology :

  • Fluorine scanning : Introduce -F at position 5 to enhance bioavailability and reduce CYP450 metabolism .
  • ¹⁹F NMR : Track metabolic pathways in real-time .
  • Crystallography : Resolve fluorine-mediated halogen bonds in target complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.